Cas no 1396715-99-3 (2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide)
2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide
- 2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide
- AKOS024522570
- F5854-2664
- 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- VU0524005-1
- 1396715-99-3
- 2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
-
- Inchi: 1S/C19H18FNO3S/c20-17-7-1-2-8-18(17)24-14-19(22)21(13-15-5-3-11-23-15)10-9-16-6-4-12-25-16/h1-8,11-12H,9-10,13-14H2
- InChI Key: NAXRFSGIJXVOEA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCN(C(COC1C=CC=CC=1F)=O)CC1=CC=CO1
Computed Properties
- Exact Mass: 359.09914277g/mol
- Monoisotopic Mass: 359.09914277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.9Ų
2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-2664-2μmol |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-5μmol |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-10μmol |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-20μmol |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-1mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-2mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-3mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-4mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-5mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-2664-10mg |
2-(2-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]acetamide |
1396715-99-3 | 10mg |
$79.0 | 2023-09-09 |
2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide
Introduction to Compound with CAS No. 1396715-99-3 and Product Name: 2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide
The compound with the CAS number 1396715-99-3 and the product name 2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including fluorophenoxyl, furan, and thiophene groups, suggests a rich chemical diversity that can be leveraged for developing novel therapeutic agents.
In recent years, the integration of heterocyclic compounds into drug design has seen remarkable progress. The fluorophenoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a preferred moiety in the development of small-molecule drugs. The furan and thiophene rings contribute to the compound's overall pharmacological profile by introducing additional binding sites and modulating electronic properties. This structural complexity not only offers a unique scaffold for drug development but also opens avenues for exploring new mechanisms of action.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The compound in question exemplifies this principle through its multifaceted structural features. The N-(furan-2-yl)methyl and N-2-(thiophen-2-yl)ethylacetamide substituents contribute to the molecule's solubility and bioavailability, which are critical factors in drug formulation. Furthermore, the electronic distribution influenced by these groups can fine-tune interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential in addressing multifaceted therapeutic challenges. For instance, studies have shown that molecules incorporating both fluorine and sulfur atoms can exhibit broad-spectrum activity due to their ability to interact with various biological pathways. The fluorophenoxy group has been extensively studied for its role in enhancing receptor binding affinity, while the thiophene moiety is known for its anti-inflammatory and antioxidant properties. When combined with the furan ring, these features create a versatile platform for developing drugs targeting neurological disorders, infectious diseases, and chronic conditions.
The synthesis of this compound involves intricate organic transformations that highlight the expertise required in modern pharmaceutical chemistry. Key steps include the introduction of the fluorophenoxy group via nucleophilic aromatic substitution, followed by functionalization of the furan and thiophene rings through cross-coupling reactions. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also underscore the importance of advanced methodologies in constructing complex molecular architectures.
Recent advancements in computational chemistry have further accelerated the discovery process for such compounds. Molecular modeling techniques allow researchers to predict binding interactions between the drug candidate and biological targets with high precision. This approach has been instrumental in optimizing lead compounds like this one, ensuring that they exhibit optimal pharmacokinetic properties before moving into preclinical testing. The integration of machine learning algorithms into these models has further enhanced their predictive power, making it possible to identify promising candidates more efficiently.
In preclinical studies, early results suggest that this compound exhibits promising activity against various disease models. Notably, its interaction with enzymes and receptors relevant to metabolic disorders has been observed, indicating potential therapeutic benefits in managing conditions such as diabetes and obesity. Additionally, preliminary data from cell-based assays indicate that it may possess anti-inflammatory properties, making it a candidate for treating autoimmune diseases. These findings align with broader trends in drug discovery where multifunctional compounds are being explored to address complex pathologies.
The development of novel pharmaceuticals is often hindered by challenges related to formulation and delivery. However, the structural features of this compound offer opportunities for addressing these issues. For example, the presence of polar functional groups enhances solubility, while lipophilic moieties improve membrane permeability. These characteristics are crucial for designing prodrugs or formulations that enhance bioavailability and target specificity. Furthermore, advances in nanotechnology have enabled innovative delivery systems that can further optimize the pharmacological profile of such compounds.
Regulatory considerations play a critical role in bringing new drugs to market. Given its complex structure and diverse applications, this compound will undergo rigorous testing to ensure safety and efficacy before receiving regulatory approval. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are essential for navigating these processes efficiently. The insights gained from these studies will not only contribute to understanding the compound's mechanism of action but also provide valuable data for future drug development initiatives.
The future prospects for this compound are promising, particularly as research continues to uncover new therapeutic applications. Ongoing studies are exploring its potential use in treating neurological disorders by targeting specific neurotransmitter systems affected by these conditions. Additionally, its anti-inflammatory properties make it a candidate for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. As our understanding of disease mechanisms evolves, so too will our ability to leverage compounds like this one for therapeutic benefit.
In conclusion,2-(2-fluorophenoxy)-N-(furan-2-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide (CAS No. 1396715-99-3) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its complex structural framework incorporates key functional groups that enhance pharmacological activity while maintaining synthetic feasibility. As research progresses,this compound holds promise not only as a lead molecule but also as an inspiration for future drug design innovations。
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